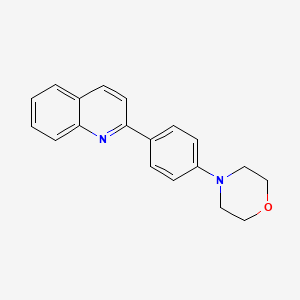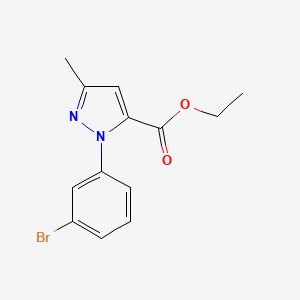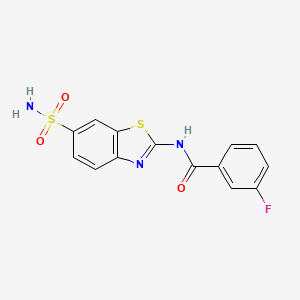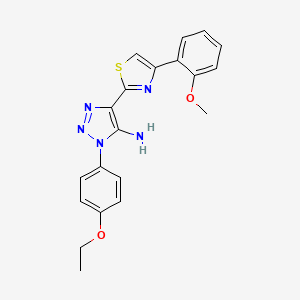
2-(4-Morpholinophenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . The review highlights advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine, a related compound, has been reported .Chemical Reactions Analysis
Quinoline derivatives have shown promising anticancer activity through different action mechanisms . For instance, 2-substituted quinoline derivatives have been synthesized and investigated .科学的研究の応用
Antimalarial Actions
Quinolines, including derivatives like 2-(4-Morpholinophenyl)quinoline, have been studied for their antimalarial properties. They act on the endolysosomal system of malaria parasites, with different subclasses causing varying effects. For example, some quinolines cause morphologic changes and hemoglobin accumulation in endocytic vesicles of the parasites, influencing their life cycle and effectiveness (Fitch, 2004).
Catalytic Applications
Quinoline derivatives have been used as catalysts in chemical reactions. A study designed o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines, demonstrating their utility in preparing medicinally relevant quinolines (Wendlandt & Stahl, 2014).
Anticancer Agents
Certain quinoline derivatives have shown promise as anticancer agents. For instance, dehydroxy isoquines and isotebuquines, structurally related to quinolines, have demonstrated significant antiproliferative activity against various human cancer lines (Romero et al., 2019).
Synthesis and Transformations
Quinoline derivatives are known for their fluorescent properties, making them useful in biochemistry and medicine. Research has been conducted on the synthesis of new quinoline derivatives, potentially applicable as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Biomolecular Binding Properties
Quinoline compounds have been synthesized and studied for their photophysics and biomolecular binding properties. These properties are important for understanding how these compounds interact with biological systems, such as DNA, which can have implications in various fields including drug development (Bonacorso et al., 2018).
Corrosion Inhibition
Quinoline derivatives have been investigated for their role as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments has been studied, demonstrating the potential application of quinoline compounds in industrial settings (Singh et al., 2016).
作用機序
Target of Action
Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are known to interact with various proteins and enzymes, which could potentially be the targets of 2-(4-Morpholinophenyl)quinoline .
Mode of Action
For instance, some quinoline derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The interaction of this compound with its targets could result in changes in these cellular processes.
Biochemical Pathways
For example, some quinoline derivatives have been found to inhibit the polymerization of heme to hematozin, leading to toxic accumulation of free heme in parasites . It’s possible that this compound could affect similar pathways.
Pharmacokinetics
Quinolone derivatives are generally known for their excellent tissue penetration, which could impact the bioavailability of this compound .
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that this compound could have effects such as inhibiting cell growth, inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(4-Morpholinophenyl)quinoline has been found to interact with various biomolecules in biochemical reactions. In particular, it has shown potential as an antitumor agent against the HepG2 cell line
Cellular Effects
The cellular effects of this compound have been primarily studied in the context of its potential anticancer activity. The compound has demonstrated varying responses against HepG2 cells, with certain synthesized compounds exhibiting high activity . The exact influence of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being researched.
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
4-(4-quinolin-2-ylphenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWCKAVDJBJVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8-Oxa-2-azaspiro[4.5]decan-4-yl)methanol hydrochloride](/img/structure/B2746367.png)


![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)
![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)



![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/no-structure.png)
![5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746379.png)

